2-METHOXY-DL-HOMOPHENYLALANINE

Description

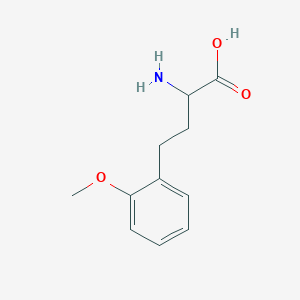

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMOJLCCRFYKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methoxy-DL-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the predicted biological activities of 2-methoxy-DL-homophenylalanine, a synthetic amino acid derivative. In the absence of direct extensive research on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive profile of its potential pharmacological effects. By examining the biological roles of its core components—the homophenylalanine backbone and the methoxy-substituted phenyl ring—we postulate potential anti-inflammatory, antioxidant, and neurological activities. This guide is intended to serve as a foundational resource for researchers, offering theoretical frameworks and actionable experimental protocols to investigate and validate the therapeutic potential of this compound.

Introduction: Unveiling a Molecule of Interest

This compound is a non-proteinogenic amino acid, structurally analogous to the essential amino acid phenylalanine. Its key distinguishing features are the addition of a methylene group in the side chain, classifying it as a "homo" amino acid, and the presence of a methoxy group at the 2-position of the phenyl ring. While its parent compound, DL-homophenylalanine, is recognized as a crucial building block in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors, the biological profile of its 2-methoxy derivative remains largely uncharted territory[1][2].

The strategic placement of a methoxy group on a phenyl ring is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. Methoxy groups can influence lipophilicity, metabolic stability, and receptor-binding interactions, frequently leading to enhanced biological activity[3]. This guide will, therefore, extrapolate from the known bioactivities of related structures to construct a hypothetical, yet scientifically grounded, framework for the potential therapeutic applications of this compound.

Table 1: Structural and Functional Comparison of Related Amino Acids

| Compound | Structure | Key Known Biological Roles/Applications |

| L-Phenylalanine | Aromatic amino acid | Precursor for tyrosine, dopamine, norepinephrine, epinephrine; component of proteins. |

| DL-Homophenylalanine | Homologue of phenylalanine | Building block for ACE inhibitors; potential in neurological drug design[1]. |

| This compound | The subject of this guide | Predicted anti-inflammatory, antioxidant, and neurological activities. |

Predicted Biological Activities and Mechanistic Insights

Based on the chemical structure of this compound, we can hypothesize several potential biological activities.

Potential Anti-Inflammatory Activity

The presence of a 2-methoxy-substituted phenyl ring is a key indicator of potential anti-inflammatory effects. Studies on various 2-methoxyphenols have demonstrated their capacity to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[4].

-

Hypothesized Mechanism of Action: We propose that this compound may act as a selective COX-2 inhibitor. The methoxy group could facilitate binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This selectivity for COX-2 over COX-1 would be advantageous, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Diagram 1: Proposed Anti-Inflammatory Mechanism of this compound

Caption: Proposed inhibition of the COX-2 pathway by this compound.

Potential Antioxidant Activity

The methoxy group on the aromatic ring can also confer antioxidant properties. Methoxy-substituted compounds have been shown to possess radical scavenging capabilities, which are crucial in combating oxidative stress, a key factor in numerous diseases[3].

-

Hypothesized Mechanism of Action: this compound may act as a free radical scavenger. The electron-donating nature of the methoxy group can stabilize the aromatic ring, allowing it to donate a hydrogen atom to neutralize reactive oxygen species (ROS). This would interrupt the chain reactions of lipid peroxidation and other oxidative damage processes.

Diagram 2: Proposed Antioxidant Mechanism

Caption: Proposed free radical scavenging activity of this compound.

Potential Neurological Activity

DL-homophenylalanine itself has been explored in the design of therapeutics for neurological disorders[1]. The addition of a methoxy group could further enhance its potential in this area. Methoxy-substituted compounds have shown a range of central nervous system activities.

-

Hypothesized Mechanism of Action: The structural similarity of this compound to neurotransmitter precursors like phenylalanine suggests it might interact with enzymes or receptors in the brain. It could potentially modulate neurotransmitter synthesis or act as an antagonist or agonist at specific neuronal receptors. For instance, it might influence the phenylalanine ammonia-lyase (PAL) pathway, which is involved in phenylalanine metabolism[5]. Further investigation is required to determine the precise nature of any such interactions.

Experimental Protocols for Validation

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-Inflammatory Assay: COX-2 Inhibition

This protocol outlines a method to assess the direct inhibitory effect of this compound on COX-2 activity.

Diagram 3: Workflow for COX-2 Inhibition Assay

Caption: Step-by-step workflow for determining the COX-2 inhibitory activity.

Methodology:

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (positive control)

-

Reaction buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) ELISA kit

-

-

Procedure: a. Prepare serial dilutions of this compound and the positive control, celecoxib. b. In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control. c. Pre-incubate the mixture for 15 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a further 10 minutes at 37°C. f. Stop the reaction by adding a suitable stop solution (e.g., HCl). g. Quantify the amount of PGE2 produced using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: a. Plot the percentage of COX-2 inhibition against the logarithm of the test compound concentration. b. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound (test compound)

-

Ascorbic acid (positive control)

-

96-well microplate reader

-

-

Procedure: a. Prepare a stock solution of DPPH in methanol. b. Prepare serial dilutions of this compound and ascorbic acid. c. In a 96-well plate, add the DPPH solution to each well. d. Add the test compound or control to the respective wells. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 b. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Future Directions and Conclusion

The therapeutic potential of this compound, as predicted in this guide, warrants significant further investigation. The proposed anti-inflammatory, antioxidant, and neurological activities are based on sound chemical principles and evidence from related compounds. The experimental protocols provided offer a clear path for the initial in vitro validation of these hypotheses.

Should these in vitro studies yield promising results, further research should progress to cell-based assays and eventually to in vivo animal models to assess efficacy, toxicity, and pharmacokinetic profiles. The exploration of this novel compound could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles for a range of diseases. This guide serves as a critical first step, providing the foundational knowledge and experimental framework necessary to unlock the potential of this compound.

References

-

Phenylalanine ammonia-lyase. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 467-473.

- Gao, D., et al. (2023). [Advances in enzymatic production of L-homophenylalanine]. Sheng Wu Gong Cheng Xue Bao, 39(8), 3111-3124.

-

PubChem. (n.d.). Homophenylalanine, DL-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Sulpizio, C., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1949-1957.

-

MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved January 23, 2026, from [Link]

-

Ahmad, A. L., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724505, (S)-2-amino-4-phenylbutanoic acid. Retrieved January 23, 2026, from [Link].

- Heuson, E., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 25(4), 843-851.

-

Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis, Analysis, and Biological Evaluation of 2-Methoxy-DL-homophenylalanine and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-DL-homophenylalanine, a derivative of the non-proteinogenic amino acid homophenylalanine, represents a compelling scaffold for medicinal chemistry and drug discovery. This guide provides an in-depth exploration of its synthesis, structural analogs, and potential biological activities. We delve into the structure-activity relationships of related homophenylalanine analogs to inform the rational design of novel therapeutics. Furthermore, this document outlines detailed experimental protocols for the synthesis, purification, and biological evaluation of these compounds, offering a comprehensive resource for researchers in the field.

Introduction: The Therapeutic Potential of Homophenylalanine Scaffolds

Homophenylalanine, an amino acid with a side chain one carbon longer than phenylalanine, serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its derivatives are particularly significant in the development of angiotensin-converting enzyme (ACE) inhibitors, which are widely used in the management of hypertension and congestive heart failure.[2][3] The structural modification of homophenylalanine, including substitutions on the phenyl ring, offers a versatile platform for modulating biological activity and exploring novel therapeutic applications.[1][4] The introduction of a methoxy group at the 2-position of the phenyl ring in DL-homophenylalanine is a strategic modification that can influence the molecule's conformation, lipophilicity, and interactions with biological targets.

Synthesis of this compound and its Analogs

The synthesis of this compound can be approached through several established methods for amino acid synthesis. A common strategy involves the reductive amination of a corresponding keto acid.

General Synthesis Workflow

The synthesis of this compound and its analogs can be conceptualized as a multi-step process, starting from commercially available precursors. The following diagram illustrates a typical synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route starting from 2-methoxyphenylpropanol.

Step 1: Oxidation of 2-Methoxyphenylpropanol to 2-Methoxyphenylpropionaldehyde

-

Dissolve 2-methoxyphenylpropanol (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxyphenylpropionaldehyde.

Step 2: Strecker Synthesis of this compound

-

To a solution of 2-methoxyphenylpropionaldehyde in aqueous ammonia, add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).

-

Stir the mixture at room temperature for several hours to form the corresponding α-aminonitrile.

-

Hydrolyze the α-aminonitrile by heating with a strong acid (e.g., HCl).

-

Neutralize the reaction mixture to precipitate the crude this compound.

Step 3: Purification

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.[6]

-

Alternatively, purify the product using ion-exchange chromatography.

-

Characterize the final product by NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of this compound is crucial for understanding its SAR and for the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

Key Classes of Analogs

| Analog Class | Modification | Rationale | Potential Biological Target |

| Phosphonic Acids | Replacement of the carboxylic acid with a phosphonic acid group. | Mimics the transition state of peptide hydrolysis.[7] | Metallo-aminopeptidases (e.g., Alanine Aminopeptidase).[7] |

| Halogenated Analogs | Introduction of halogen atoms (F, Cl, Br) on the phenyl ring. | Modulates lipophilicity, metabolic stability, and binding interactions.[5][8] | Amino acid transporters, enzymes.[9] |

| Conformationally Restricted Analogs | Incorporation of the side chain into a cyclic system. | Reduces conformational flexibility, potentially increasing affinity and selectivity for a target.[10][11] | G-protein coupled receptors (GPCRs), enzymes. |

| β-Homophenylalanine Derivatives | Extension of the carbon backbone. | Explores different spatial arrangements for target binding. | Dipeptidyl peptidase-4 (DPP-4).[12] |

Causality in Experimental Design for SAR Studies

When designing experiments to probe the SAR of this compound analogs, it is essential to make systematic modifications and assess their impact on a specific biological activity. For instance, to investigate the role of the 2-methoxy group, one could synthesize a series of analogs with different substituents at the 2-position (e.g., -H, -OH, -Cl, -CH₃) and compare their potencies in a relevant biological assay. This systematic approach allows for the elucidation of the electronic and steric requirements for optimal activity.

Potential Mechanisms of Action and Biological Targets

Based on the known activities of homophenylalanine analogs, several potential mechanisms of action and biological targets can be postulated for this compound.

Inhibition of Aminopeptidases

Phosphonic acid analogs of homophenylalanine have demonstrated potent inhibitory activity against alanyl aminopeptidases (APN, also known as CD13).[13][7] These enzymes play a role in tumor growth, angiogenesis, and metastasis. The introduction of a 2-methoxy group could influence the binding of the inhibitor to the active site of the enzyme, potentially enhancing its potency or selectivity.

Caption: Inhibition of Alanyl Aminopeptidase by a this compound analog.

Modulation of Amino Acid Transporters

L-type amino acid transporter 1 (LAT1) is overexpressed in many cancer cells and is responsible for the transport of large neutral amino acids.[9] Phenylalanine analogs have been explored as vehicles for targeted drug delivery to tumors via LAT1. The 2-methoxy substitution could affect the affinity and selectivity of the homophenylalanine scaffold for LAT1, making it a potential candidate for the development of novel cancer diagnostics or therapeutics.

Experimental Protocols for Biological Evaluation

A thorough biological evaluation is necessary to determine the therapeutic potential of this compound and its analogs.

In Vitro Enzyme Inhibition Assay (e.g., Alanine Aminopeptidase)

Objective: To determine the inhibitory potency (IC₅₀) of the test compounds against a specific enzyme.

Materials:

-

Purified alanine aminopeptidase

-

Fluorogenic substrate (e.g., L-Alanine-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted test compounds to the respective wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Competitive Binding to LAT1

Objective: To assess the affinity of the test compounds for the LAT1 transporter.

Materials:

-

Cancer cell line with high LAT1 expression (e.g., A549)

-

Radiolabeled L-leucine ([³H]-L-leucine) or another known LAT1 substrate

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution)

-

Test compounds

-

Scintillation counter

Procedure:

-

Seed the cancer cells in a multi-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Incubate the cells with a fixed concentration of [³H]-L-leucine and varying concentrations of the test compound for a short period.

-

Terminate the uptake by washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of [³H]-L-leucine uptake by the test compound.

-

Determine the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound and its structural analogs represent a promising area for further investigation in medicinal chemistry. The synthetic accessibility of this scaffold, combined with the potential for diverse biological activities, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a comprehensive structure-activity relationship. Furthermore, in vivo studies will be crucial to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds. The insights gained from such studies will pave the way for the potential clinical translation of this compound-based therapeutics.

References

- Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690-701.

- Osada, H., & Cui, C. B. (1999). A new screening method for the inhibitors of aminopeptidase M. The Journal of antibiotics, 52(1), 64-69.

- Ahmad, A. L., & Yasin, N. H. M. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Journal of Chemical and Pharmaceutical Research, 8(1), 139-147.

- Górska, S., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules, 10(9), 1319.

-

PubChem. (n.d.). (S)-2-amino-4-phenylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Homophenylalanine, DL-. Retrieved from [Link]

- Witschel, M. C., et al. (2012). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 16(6), 1149-1155.

- Li, Y., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 665-669.

- Oda, K., et al. (2024).

- Garcia, J., et al. (2021). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 26(16), 4983.

- El-Gazzar, M. G., & Abou-El-Enein, H. Y. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1077.

- Ahmad, A. L., et al. (2016). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Reviews in Chemical Engineering, 32(5), 505-525.

- Garcia, J., et al. (2021). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 26(16), 4983.

Sources

- 1. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-DL-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-DL-homophenylalanine is publicly available at the time of this writing. The following guide is a synthesis of safety and handling information for structurally analogous compounds, namely DL-Homophenylalanine and other substituted phenylalanine derivatives. This information is intended to provide a robust safety framework, but it is imperative to treat this compound as a compound with unknown hazards and to conduct a thorough risk assessment before use.

Introduction and Scientific Context

This compound is a non-proteinogenic amino acid derivative. Its structure, which combines the core of homophenylalanine (containing an additional methylene group in the side chain compared to phenylalanine) with a methoxy substituent on the phenyl ring, makes it a compound of interest in medicinal chemistry and drug development.[1] Such modifications to natural amino acids are a key strategy in designing novel peptides and small molecule therapeutics with altered pharmacological properties, such as enhanced stability, receptor affinity, or altered metabolic pathways.[1][2][3] Given its likely application in laboratory research and synthesis, a comprehensive understanding of its safe handling is paramount.

Extrapolated Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for the closely related compound DL-Homophenylalanine, we can anticipate a similar hazard profile for this compound.[4]

Anticipated GHS Hazard Statements:

-

H315: Causes skin irritation. [4]

-

H319: Causes serious eye irritation. [4]

-

H335: May cause respiratory irritation. [4]

These classifications suggest that the primary hazards associated with this compound are irritant properties upon contact with the skin, eyes, and respiratory system. As a solid, fine powder, it may also pose a dust explosion hazard if dispersed in the air in sufficient concentrations, a general concern for flammable organic solids.[5]

Chemical and Physical Properties

The precise physical and chemical properties of this compound are not documented in the available literature. However, we can extrapolate expected properties from its structural analogs, DL-Homophenylalanine and L-Phenylalanine.

| Property | Extrapolated Value/Observation | Source Analog |

| Molecular Formula | C11H15NO3 | Inferred from structure |

| Molecular Weight | 209.24 g/mol | Inferred from structure |

| Appearance | White to off-white crystalline solid | DL-Homophenylalanine[1][6] |

| Solubility | Likely soluble in water | DL-Homophenylalanine[6] |

| Melting Point | Expected to be high, with decomposition | L-Homophenylalanine HCl: 262-265 °C (dec.) |

| Storage Class | 11 - Combustible Solids | DL-Homophenylalanine[7] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[8] For weighing and aliquoting, a chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation of airborne particles.[5][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5] Use proper glove removal technique to avoid skin contact.[5]

-

Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown may be appropriate.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved N95 (US) or equivalent respirator should be used.[7]

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Handling and Storage

Handling

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid ingestion and inhalation.[8]

-

Minimize dust generation and accumulation.[5][8][9] Use spatulas and weighing paper carefully.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place.[8] A recommended storage temperature is between 2-8°C.[1]

-

Keep containers tightly sealed to prevent moisture absorption and contamination.

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterward. Seek medical attention.[5][9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4. Avoid breathing dust. Ensure adequate ventilation.

-

Containment and Cleanup:

-

Carefully sweep up the spilled solid material, avoiding dust generation.[5][8]

-

Place the collected material into a suitable, labeled, and closed container for disposal.[5][8]

-

Clean the spill area with a damp cloth or paper towels to remove any remaining residue.

-

Do not let the product enter drains.[5]

-

Caption: Step-by-step workflow for responding to a solid chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]

-

Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Conclusion

While specific toxicological data for this compound is not available, a cautious and informed approach based on the known hazards of its structural analogs is essential for its safe handling. Researchers and drug development professionals must adhere to rigorous safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment. By treating this novel compound with the respect it deserves, its potential in scientific discovery can be explored without compromising laboratory safety.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102530, Homophenylalanine, DL-. Retrieved from [Link].

-

precisionFDA. Homophenylalanine, DL- Substance Report. Retrieved from [Link].

-

Wang, Q., Parrish, A. R., & Wang, L. (2009). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. National Institutes of Health. Retrieved from [Link].

-

Schaffer, S., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. National Institutes of Health. Retrieved from [Link].

-

ResearchGate (2013). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. Retrieved from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]

- 7. DL -Homophenylalanine 98 1012-05-1 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Solubility of 2-Methoxy-DL-homophenylalanine

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-methoxy-DL-homophenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and offers practical, field-proven protocols for its empirical determination.

Section 1: Introduction to this compound and the Significance of its Solubility

This compound is a derivative of the non-proteinogenic amino acid homophenylalanine. Such modified amino acids are of significant interest in medicinal chemistry and drug development. They are often utilized as building blocks in the synthesis of peptides and peptidomimetics, potentially leading to novel therapeutics with enhanced efficacy and stability. For instance, homophenylalanine derivatives are precursors in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension.[1][2] The introduction of a methoxy group to the phenyl ring can substantially alter the molecule's physicochemical properties, including its solubility, which is a critical determinant of a drug candidate's success.

A thorough understanding of the solubility of this compound is paramount for several reasons:

-

Formulation Development: Solubility data is fundamental for developing viable dosage forms, whether for oral, intravenous, or other administration routes.

-

Bioavailability: Poor aqueous solubility is a major hurdle to achieving adequate bioavailability of orally administered drugs.

-

Purification and Crystallization: Knowledge of solubility in various solvents is essential for designing efficient crystallization and purification processes.[3]

-

In Vitro and In Vivo Studies: Accurate solubility information is necessary for preparing stock solutions and interpreting the results of biological assays.

This guide will equip the reader with the necessary knowledge to approach the solubility determination of this compound in a scientifically rigorous manner.

Section 2: Theoretical Framework of Amino Acid Solubility

The solubility of amino acids like this compound is governed by a complex interplay of factors, primarily the equilibrium between the solid state and the solution, and the interactions between the solute and the solvent molecules.

Physicochemical Properties Influencing Solubility

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [4] |

| Molecular Weight | 195.21 g/mol | [4] |

| XLogP3 | -0.9 | [4] |

The negative XLogP3 value suggests that this compound is likely to be hydrophilic, favoring partitioning into aqueous media over octanol.

The Critical Role of pH

For amino acids, solubility is profoundly influenced by the pH of the aqueous medium.[5][6] This is due to their zwitterionic nature. Amino acids possess both a basic amino group and an acidic carboxylic acid group.[7]

-

At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH3+), resulting in a net positive charge.[7][8]

-

At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-), and the amino group is in its neutral form (-NH2), leading to a net negative charge.[7][8]

-

At the isoelectric point (pI): The amino acid exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylic acid group (-COO-).[7] At this pH, the net charge is zero, and intermolecular electrostatic repulsions are minimized, often leading to the lowest solubility.[8]

The solubility of this compound is expected to be at its minimum at its isoelectric point and will increase as the pH moves away from the pI in either the acidic or basic direction.[3]

Caption: pH-dependent ionization and its effect on solubility.

The Influence of Solvent Composition

The choice of solvent is another critical factor. While water is the most relevant solvent for biological applications, organic and mixed-solvent systems are important for synthesis, purification, and formulation. The solubility of amino acids generally decreases with the addition of organic solvents like methanol, ethanol, and propanol to water.[9] This is due to the decrease in the polarity of the solvent mixture, which is less favorable for solvating the charged zwitterionic form of the amino acid.

Section 3: Experimental Determination of Solubility

Given the absence of published solubility data for this compound, this section provides detailed, authoritative protocols for its experimental determination.

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol for Shake-Flask Solubility Determination

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid should be clearly visible.

-

Add a precise volume of the desired solvent (e.g., purified water, buffered solutions of varying pH, or different organic solvents) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. For drug development purposes, temperatures of 25 °C and 37 °C are standard.

-

Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[11] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation or filtration using a syringe filter (e.g., 0.22 µm) is highly recommended to ensure a clear solution.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Caption: Workflow for the shake-flask solubility method.

Potentiometric Titration for pKa and Solubility Determination

Potentiometric titration is a powerful method for determining the pKa values and the intrinsic solubility of ionizable compounds like this compound.[12][13][14] This technique involves monitoring the pH of a solution as a titrant is added.

Conceptual Basis

The method relies on the principle that as a solution of the amino acid is titrated with a strong acid or base, the pH will change. The points of inflection in the titration curve correspond to the pKa values of the carboxylic acid and amino groups. By performing titrations at different concentrations, including supersaturated solutions, the intrinsic solubility can be determined.[12]

Protocol for Potentiometric Titration

-

Instrumentation:

-

An autotitrator equipped with a calibrated pH electrode and a precision burette.

-

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration in water.

-

For solubility determination, a suspension (a supersaturated solution) of the compound is used.

-

-

Titration:

-

Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values can be determined from the midpoints of the buffer regions of the titration curve.

-

The intrinsic solubility can be calculated from the titration data of the supersaturated solution.[12]

-

Section 4: Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Expected Solubility Data

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | (as is) | To be determined | Shake-Flask |

| Purified Water | 37 | (as is) | To be determined | Shake-Flask |

| 0.01 M HCl | 25 | ~2 | To be determined | Shake-Flask |

| 0.01 M HCl | 37 | ~2 | To be determined | Shake-Flask |

| Phosphate Buffer | 25 | 7.4 | To be determined | Shake-Flask |

| Phosphate Buffer | 37 | 7.4 | To be determined | Shake-Flask |

| 0.01 M NaOH | 25 | ~12 | To be determined | Shake-Flask |

| 0.01 M NaOH | 37 | ~12 | To be determined | Shake-Flask |

| Ethanol | 25 | N/A | To be determined | Shake-Flask |

| Methanol | 25 | N/A | To be determined | Shake-Flask |

| 50:50 Ethanol:Water | 25 | (as is) | To be determined | Shake-Flask |

Section 5: Conclusion and Future Directions

This guide has outlined the theoretical principles and practical methodologies for determining the solubility of this compound. While pre-existing data for this specific molecule is scarce, the protocols described herein provide a robust framework for its empirical determination. A comprehensive understanding of the solubility of this compound in various solvents and at different pH values is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. Future work should focus on the experimental execution of these protocols to generate a complete solubility profile for this compound.

References

-

PubChem. (n.d.). Homophenylalanine, DL-. National Center for Biotechnology Information. Retrieved from [Link]

-

Fliszar, K. A., Bergstrom, C. A., & Artursson, P. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8899–8906. Retrieved from [Link]

-

Lazzari, F., et al. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 60(3), 1363–1379. Retrieved from [Link]

-

Le, T. T., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(14), 10078-10089. Retrieved from [Link]

-

Schmideder, S., et al. (2020). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 24(1), 57-65. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kirsch, F., et al. (2021). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 60(43), 15616–15627. Retrieved from [Link]

-

University of California, Davis. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Retrieved from [Link]

-

University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Xu, Y., et al. (2018). Polypeptides Micelles Composed of Methoxy-Poly(Ethylene Glycol)-Poly(l-Glutamic Acid)-Poly(l-Phenylalanine) Triblock Polymer for Sustained Drug Delivery. Molecules, 23(11), 2955. Retrieved from [Link]

-

Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

-

ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]

-

Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 11.2: Potentiometric Methods. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved from [Link]

-

precisionFDA. (n.d.). HOMOPHENYLALANINE, DL-. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Lab Veda. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

-

Chemguide. (n.d.). The Acid-Base Behaviour of Amino Acids. Retrieved from [Link]

-

Reddit. (2023). Help determining solubility of Amino Acids. Retrieved from [Link]

-

Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. 2-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10774222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. quora.com [quora.com]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scite.ai [scite.ai]

- 14. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methoxy-DL-homophenylalanine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of novel therapeutics, synthetic amino acids represent a frontier of immense potential. 2-Methoxy-DL-homophenylalanine is one such molecule, a structurally intriguing derivative of the non-proteinogenic amino acid homophenylalanine. To date, the mechanism of action of this compound remains uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for the scientific community, detailing a proposed investigatory framework to elucidate its biological function. We will proceed from foundational principles, drawing upon the known activities of structurally analogous compounds, to delineate a robust, multi-pronged experimental strategy. This document is designed not as a rigid protocol but as a strategic blueprint, empowering researchers to systematically uncover the therapeutic promise of this novel chemical entity.

Structural and Physicochemical Profile

Before delving into its potential biological activities, a thorough understanding of the physicochemical properties of this compound is paramount.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | Calculated |

| Molecular Weight | 209.24 g/mol | Calculated |

| Structure | A racemic mixture of (R)- and (S)-2-amino-4-(2-methoxyphenyl)butanoic acid | Inferred |

| Key Structural Features | - Homophenylalanine backbone (one carbon longer than phenylalanine) - Methoxy group at the 2-position of the phenyl ring | Inferred |

| Predicted Lipophilicity (cLogP) | ~1.5 - 2.0 | Estimated |

| Predicted Solubility | Moderately soluble in aqueous solutions, soluble in organic solvents | Estimated |

The presence of the methoxy group is anticipated to increase the lipophilicity of the molecule compared to homophenylalanine, potentially influencing its membrane permeability and interaction with hydrophobic binding pockets within biological targets.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct evidence, we can formulate plausible hypotheses for the mechanism of action of this compound by examining the established activities of related compounds.

Hypothesis 1: Modulation of Amino Acid Transporters

L-type amino acid transporter 1 (LAT1) is a well-established transporter for large neutral amino acids, including phenylalanine and its derivatives.[1] It is often overexpressed in cancer cells to meet their high metabolic demands.[1] The structural similarity of this compound to known LAT1 substrates makes this a primary avenue of investigation.

Causality of Experimental Choice: By mimicking endogenous amino acids, the compound could act as a competitive inhibitor or a substrate for LAT1, potentially leading to amino acid deprivation in cancer cells or serving as a vehicle for targeted drug delivery.

Hypothesis 2: Inhibition of Metallo-aminopeptidases

Aminopeptidases are a class of proteolytic enzymes crucial for various physiological processes, and their dysregulation is implicated in diseases such as cancer and hypertension.[2] Certain amino acid analogs can act as inhibitors of these enzymes.[2] The free amino and carboxyl groups of this compound, along with its unique side chain, could facilitate binding to the active site of specific aminopeptidases.

Causality of Experimental Choice: Inhibition of tumor-associated aminopeptidases could disrupt cancer cell proliferation and angiogenesis. This hypothesis warrants investigation due to the therapeutic potential of aminopeptidase inhibitors.

Hypothesis 3: Kinase Inhibition

The 2-methoxyphenyl moiety is present in some known kinase inhibitors.[3][4] For instance, certain 2-methoxyaniline derivatives have shown inhibitory activity against kinases like CSNK2A.[3] While the amino acid backbone is a significant structural deviation, the potential for the methoxy-substituted phenyl ring to interact with ATP-binding sites of kinases cannot be discounted.

Causality of Experimental Choice: Kinases are central regulators of cellular signaling and are prominent drug targets, particularly in oncology. Screening for kinase inhibition is a logical step in characterizing a novel compound with potential anti-cancer applications.

Experimental Workflows for Mechanistic Elucidation

The following experimental protocols are designed to systematically test the proposed hypotheses. Each workflow is conceived as a self-validating system, with built-in controls and orthogonal assays to ensure the robustness of the findings.

Workflow 1: Investigating Interaction with Amino Acid Transporters

This workflow aims to determine if this compound interacts with LAT1.

-

Cell Culture: Culture a human cancer cell line with high LAT1 expression (e.g., HT-29 or A549) in appropriate media.

-

Assay Setup: Seed cells in 24-well plates and allow them to adhere overnight.

-

Inhibition: Pre-incubate the cells with varying concentrations of this compound for 15 minutes. Include a known LAT1 inhibitor (e.g., JPH203) as a positive control and a vehicle control.

-

Radioligand Uptake: Add a constant concentration of a radiolabeled LAT1 substrate (e.g., ³H-L-leucine) to each well and incubate for a defined period (e.g., 5 minutes).

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of radioligand uptake at each concentration of the test compound and determine the IC₅₀ value.

Self-Validation: The inclusion of a potent, selective LAT1 inhibitor as a positive control validates the assay's ability to detect LAT1 inhibition. A dose-dependent inhibition by this compound would provide strong evidence for its interaction with the transporter.

Caption: Workflow for assessing LAT1 inhibition.

Workflow 2: Screening for Aminopeptidase Inhibition

This workflow is designed to identify potential inhibitory activity against a panel of metallo-aminopeptidases.

-

Enzyme and Substrate Preparation: Prepare solutions of various recombinant human aminopeptidases (e.g., Aminopeptidase N/CD13, Leucyl-cystinyl aminopeptidase) and their corresponding fluorogenic substrates (e.g., L-Leucine-7-amido-4-methylcoumarin).

-

Assay Setup: In a 96-well microplate, add the enzyme and varying concentrations of this compound. Include a known broad-spectrum aminopeptidase inhibitor (e.g., bestatin) as a positive control and a vehicle control.

-

Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Monitor the increase in fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Self-Validation: The use of a well-characterized inhibitor confirms the assay's sensitivity. Performing the assay with a panel of different aminopeptidases allows for the assessment of inhibitory potency and selectivity.

Caption: High-throughput screening for aminopeptidase inhibition.

Workflow 3: Broad-Spectrum Kinase Inhibition Profiling

This workflow aims to assess the off-target effects on a wide range of kinases, which is a critical step in early drug discovery.

-

Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Assay Principle: These services typically employ radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of a large panel of kinases (e.g., >400) in the presence of a fixed concentration of the test compound (e.g., 10 µM).

-

Data Interpretation: The results are usually reported as the percentage of remaining kinase activity. A significant reduction in activity (e.g., >50%) indicates a potential interaction.

-

Follow-up: For any identified "hits," perform dose-response studies to determine the IC₅₀ values.

Self-Validation: The use of established, validated commercial panels ensures high-quality, reproducible data. The breadth of the screen provides a comprehensive overview of the compound's kinase selectivity profile.

Caption: Funnel approach for kinase inhibition profiling.

Concluding Remarks and Future Directions

The elucidation of the mechanism of action of this compound requires a systematic and hypothesis-driven approach. The experimental workflows detailed in this guide provide a robust framework for initiating this investigation. Positive results from any of these initial screens will necessitate further, more detailed mechanistic studies, such as cellular thermal shift assays (CETSA) to confirm target engagement in cells, and in vivo studies in relevant disease models to assess therapeutic efficacy. The scientific journey to understand this novel compound is just beginning, and the insights gained will be invaluable for its potential development as a therapeutic agent.

References

-

Ahmad, A. L., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. [Link]

-

Busto, E., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. Homophenylalanine, DL-. PubChem. [Link]

-

St. Jude Children's Research Hospital. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]

-

Wikipedia. Methoxyamine. Wikipedia. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]

-

Wempe, M. F., et al. (2024). Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

-

Szymańska, E., et al. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]

-

American Chemical Society. (2024). Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. Journal of the American Chemical Society. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

-

PubMed. (2018). Polypeptides Micelles Composed of Methoxy-Poly(Ethylene Glycol)-Poly(l-Glutamic Acid)-Poly(l-Phenylalanine) Triblock Polymer for Sustained Drug Delivery. Polymers. [Link]

-

Frontiers. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

-

National Institutes of Health. (2007). Metallo-aminopeptidase inhibitors. Current Medicinal Chemistry. [Link]

-

MDPI. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

-

ChEMBL. HOMOPHENYLALANINE. ChEMBL. [Link]

-

MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

-

precisionFDA. HOMOPHENYLALANINE, DL-. precisionFDA. [Link]

-

Wiley Online Library. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Angewandte Chemie International Edition. [Link]

-

National Center for Biotechnology Information. (S)-2-amino-4-phenylbutanoic acid. PubChem. [Link]

Sources

- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Sourcing Novel Amino Acid Derivatives: A Technical Guide to Procuring 2-Methoxy-DL-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced chemical synthesis and drug discovery, the demand for novel, non-standard amino acids is continually expanding. This guide addresses the procurement of a specific, non-commercially available amino acid derivative, 2-Methoxy-DL-homophenylalanine. An extensive market survey reveals a lack of off-the-shelf suppliers for this compound, necessitating a strategic approach through custom synthesis. This document provides a comprehensive overview of the custom synthesis process, identifies key considerations for engaging with a contract research organization (CRO) or contract development and manufacturing organization (CDMO), and profiles reputable companies equipped to undertake such specialized synthesis projects. The objective is to empower research and development professionals with the knowledge to confidently and efficiently source rare chemical entities that are critical to their scientific endeavors.

Introduction: The Challenge of Sourcing Novel Chemical Matter

The absence of a dedicated CAS number for this compound further confirms its status as a rare and non-standard chemical. Consequently, researchers requiring this compound must turn to custom synthesis services.

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

The Custom Synthesis Solution

Custom synthesis is the bespoke production of a molecule on a contractual basis. For compounds like this compound, this is the most viable, and often the only, procurement pathway. Engaging a specialized CRO or CDMO provides access to expert synthetic chemists, advanced analytical instrumentation, and the infrastructure necessary for complex, multi-step syntheses.

Key Advantages of Custom Synthesis:

-

Access to Expertise: Leverage the knowledge of chemists who specialize in novel and complex molecular architectures.

-

Quality and Purity: Define the required purity levels and analytical specifications to ensure the final compound meets the stringent requirements of your research.

-

Scalability: Custom synthesis providers can often scale production from milligrams for initial screening to kilograms for later-stage development.

-

Intellectual Property: Reputable CROs operate under strict confidentiality agreements, ensuring your intellectual property is protected.

Workflow for Procuring this compound via Custom Synthesis

The process of commissioning a custom synthesis project follows a structured workflow designed to ensure clarity, manage expectations, and deliver the target compound to the required specifications.

Caption: Workflow for a Custom Chemical Synthesis Project.

Step-by-Step Engagement Protocol

-

Initial Inquiry and Confidentiality: Begin by identifying and contacting potential custom synthesis providers. It is standard practice to execute a Confidentiality Agreement (CA) or Non-Disclosure Agreement (NDA) before sharing detailed project information.

-

Technical Scoping: Provide the supplier with the precise chemical structure of this compound, the desired quantity, required purity (e.g., >95%, >98%), and any specific analytical data needed for validation (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry).

-

Feasibility and Quotation: The supplier's scientific team will conduct a literature and database search to assess the synthetic feasibility. Based on this, they will develop a synthetic route and provide a detailed proposal outlining the timeline, cost, and deliverables.

-

Project Initiation: Upon acceptance of the proposal and issuance of a purchase order, the project is formally initiated.

-

Synthesis and Progress Updates: The synthesis will be carried out by a dedicated team. Reputable suppliers will provide regular progress reports.

-

Purification and Analysis: Once the synthesis is complete, the crude product is purified to meet the agreed-upon specifications. A comprehensive Certificate of Analysis (CoA) is generated.

-

Final Delivery: The final compound is securely packaged and shipped along with the CoA and any other requested analytical data.

Selecting a Custom Synthesis Partner

Choosing the right partner is critical to the success of a custom synthesis project. The following companies have established expertise in the synthesis of amino acids and their derivatives.

| Company | Specialization | Key Services |

| Bachem | Peptide and amino acid derivative synthesis. | Custom synthesis from milligram to kilogram scale, extensive experience with non-natural amino acids.[1][2] |

| BOC Sciences | Custom synthesis of a wide range of organic molecules, including over 6,000 amino acid derivatives. | Asymmetric synthesis, enzymatic synthesis, and a variety of modification and labeling services.[][] |

| CPC Scientific | Custom peptide and unnatural amino acid synthesis. | Can produce peptides with virtually any modification and offers synthesis from research to commercial scale. |

| NINGBO INNO PHARMCHEM CO.,LTD. | Custom synthesis of amino acid derivatives and other fine chemicals. | Focus on providing high-purity non-natural amino acids for pharmaceutical and biochemical research.[5] |

Conclusion

While this compound is not a commercially available, off-the-shelf chemical, it can be procured through the well-established channel of custom synthesis. By understanding the engagement process and partnering with a reputable CRO or CDMO, researchers can confidently source this and other novel amino acid derivatives, thereby enabling the advancement of their scientific and drug discovery programs. The key to a successful outcome lies in clear communication of technical requirements and the selection of a supplier with a proven track record in specialized chemical synthesis.

References

-

PubChem. Homophenylalanine, DL-. National Center for Biotechnology Information. [Link]

-

Fengchen Group Co., Ltd. L-Homophenylalanine, (2S)-2-amino-4-phenylbutanoic Acid EP, BP USP. [Link]

-

Aapptec. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine; CAS 132684-59-4. [Link]

-

GSRS. HOMOPHENYLALANINE, DL-. [Link]

-

Aladdin Scientific. 2-Methoxy-L-phenylalanine, min 98%, 5 grams. [Link]

-

Pharmaffiliates. (2RS)-2-Amino-4-phenylbutanoic Acid. [Link]

-

Bio-Synthesis Inc. Life Science Services. [Link]

-

National Center for Biotechnology Information. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. [Link]

-

ResearchGate. L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Custom Synthesis of Amino Acid Derivatives: Tailoring Molecules for Innovation. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 2-Methoxy-DL-homophenylalanine

Introduction

2-Methoxy-DL-homophenylalanine is a derivative of the non-proteinogenic amino acid homophenylalanine.[1] Its structural similarity to phenylalanine and its homologues makes it a compound of interest in various fields, including drug development and metabolic studies. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note presents a robust and sensitive method for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein provides a comprehensive guide for researchers, scientists, and drug development professionals.

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers high selectivity and sensitivity for the analysis of amino acids and their derivatives.[2][3][4] Electrospray ionization (ESI) is a widely used and effective technique for ionizing amino acids for mass spectrometric analysis.[5][6][7][8] This note will detail the expected ionization and fragmentation behavior of this compound and provide a step-by-step protocol for its quantitative analysis.

Experimental

Materials and Reagents

-

This compound standard (≥98% purity)

-

Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (≥99%)

-

Methanol (LC-MS grade) for sample preparation

Sample Preparation

A simple protein precipitation protocol is often sufficient for the extraction of small molecules like this compound from biological matrices such as plasma or serum.[4]

Protocol:

-

To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase chromatographic method provides good retention and separation for amino acid derivatives.

| Parameter | Condition |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

Electrospray ionization in positive ion mode is recommended for the sensitive detection of this compound.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Results and Discussion

Molecular Ion and Fragmentation

The molecular formula of this compound is C11H15NO3, with a monoisotopic mass of 209.1052 g/mol . In positive ion ESI, the protonated molecule [M+H]+ will be observed at m/z 210.1.

Collision-induced dissociation (CID) of the [M+H]+ precursor ion is expected to yield characteristic product ions. Based on the fragmentation patterns of similar amino acids like homophenylalanine[9] and general fragmentation rules for methoxy-containing compounds[10], a plausible fragmentation pathway can be proposed.

The fragmentation of protonated amino acids often involves the loss of small neutral molecules such as water (H2O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.[2] For homophenylalanine ([M+H]+ at m/z 180.1), major fragments are observed at m/z 134, 117, and 133.[9] The fragment at m/z 117 likely corresponds to the loss of both the amino group and the carboxyl group.

For this compound, we can predict the following fragmentation pathways:

-

Loss of the methoxy group as methanol (CH3OH): This would result in a fragment ion at m/z 178.1. This is a common loss for methoxylated compounds.

-

Loss of formic acid (HCOOH): This is a characteristic loss from the carboxylic acid group of protonated amino acids, leading to a fragment at m/z 164.1.

-

Cleavage of the side chain: Cleavage of the C-C bond between the alpha-carbon and the ethyl-phenyl group can lead to the formation of a tropylium ion at m/z 91, a common fragment for compounds containing a benzyl moiety.

-

Formation of an immonium ion: Loss of the methoxy-phenyl-ethyl group would result in an immonium ion at m/z 74.

The following diagram illustrates the proposed fragmentation pathway for protonated this compound.

Caption: Proposed fragmentation of this compound.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For quantitative analysis, MRM is the method of choice due to its high selectivity and sensitivity. Based on the predicted fragmentation, the following MRM transitions can be considered for method development.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 210.1 | 164.1 (Quantifier) | Optimize |

| 210.1 | 178.1 (Qualifier) | Optimize | |

| This compound-d5 (IS) | 215.1 | 169.1 (Quantifier) | Optimize |

Collision energy should be optimized for the specific instrument used to maximize the signal of the product ions.

Protocol for Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. Key validation parameters include:

-

Selectivity: Analyze at least six different blank matrix samples to ensure no significant interferences are observed at the retention time of the analyte and internal standard.

-

Linearity and Range: Prepare a calibration curve with at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-